molecular formula C26H24N2O3S2 B2842477 N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114653-39-2

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2842477
CAS No.: 1114653-39-2
M. Wt: 476.61
InChI Key: FSEAKLHCLQMSOG-UHFFFAOYSA-N
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Description

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a benzyl group, a sulfamoyl group, and a carboxamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction using a suitable sulfonyl chloride and an amine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: shares structural similarities with other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of both the benzyl and sulfamoyl groups enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-19-10-9-15-22(16-19)28(2)33(30,31)25-23(21-13-7-4-8-14-21)18-32-24(25)26(29)27-17-20-11-5-3-6-12-20/h3-16,18H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEAKLHCLQMSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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